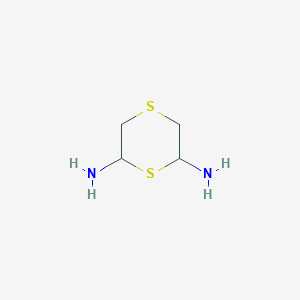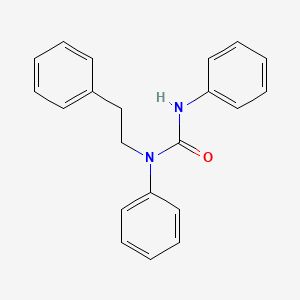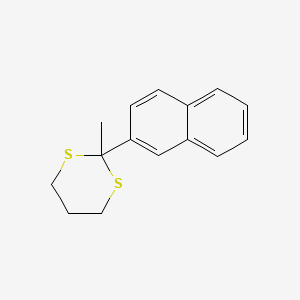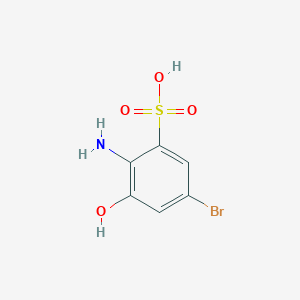
1,4-Dithiane-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dithiane-2,6-diamine is an organosulfur compound characterized by a six-membered ring containing two sulfur atoms and two amine groups at the 2 and 6 positions. This compound is part of the dithiane family, which are known for their versatility in organic synthesis due to their unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dithiane-2,6-diamine can be synthesized through various methods. One common approach involves the reaction of 1,4-dithiane with ammonia or amines under specific conditions. For instance, the reaction of 1,4-dithiane with ammonia in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dithiane-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives .
Aplicaciones Científicas De Investigación
1,4-Dithiane-2,6-diamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dithiane-2,6-diamine involves its interaction with various molecular targets and pathways. The sulfur atoms in the dithiane ring can form strong bonds with metal ions, making it useful in chelation therapy and catalysis. Additionally, the amine groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
1,3-Dithiane: Another member of the dithiane family, known for its use as a protecting group in organic synthesis.
1,2-Dithiane: Less commonly used but still valuable in certain synthetic applications.
1,4-Dithiane: The parent compound of 1,4-Dithiane-2,6-diamine, used as a precursor in various chemical reactions.
Uniqueness: this compound is unique due to the presence of both sulfur and amine functional groups, which confer distinct reactivity and versatility. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with metal ions or biological targets .
Propiedades
Número CAS |
701193-96-6 |
|---|---|
Fórmula molecular |
C4H10N2S2 |
Peso molecular |
150.3 g/mol |
Nombre IUPAC |
1,4-dithiane-2,6-diamine |
InChI |
InChI=1S/C4H10N2S2/c5-3-1-7-2-4(6)8-3/h3-4H,1-2,5-6H2 |
Clave InChI |
UZHWQYMYLZWLMP-UHFFFAOYSA-N |
SMILES canónico |
C1C(SC(CS1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)



![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)

![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)




